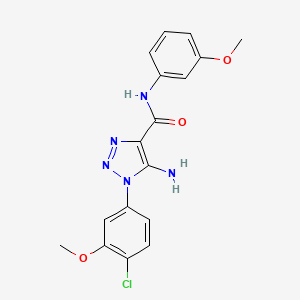![molecular formula C17H18FN3O3 B5084070 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as FMPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPN is a member of the class of nitrophenols and is a derivative of the antipsychotic drug risperidone.
科学研究应用
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been extensively studied for its potential applications in scientific research. One of the main applications of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The ability to detect ROS in living cells using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has important implications for the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
The mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of the nitro group with ROS, leading to the formation of a highly fluorescent product. The fluorescence intensity of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is directly proportional to the concentration of ROS in the sample, making it an excellent tool for the detection of ROS in living cells.
Biochemical and Physiological Effects:
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have minimal toxicity and does not affect the viability of living cells. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease.
实验室实验的优点和局限性
One of the main advantages of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is its high sensitivity and selectivity for the detection of ROS in living cells. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is also easy to use and can be applied to a wide range of biological samples. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has some limitations, including its limited stability and the need for specialized equipment for the detection of fluorescence.
未来方向
There are several future directions for the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research. One potential application is the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol as a tool for the study of ROS in living cells and the development of new diagnostic tests for diseases associated with oxidative stress.
Conclusion:
In conclusion, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is a highly useful compound for the detection of ROS in living cells. Its high sensitivity and selectivity make it an excellent tool for scientific research. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease. Further research is needed to explore the full potential of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research.
合成方法
The synthesis of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of 4-nitrophenol with 2-fluorobenzylpiperazine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-3-1-2-4-15(14)20-9-7-19(8-10-20)12-13-5-6-17(22)16(11-13)21(23)24/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUUTOEHRHZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)